Chelerythrine

Vue d'ensemble

Description

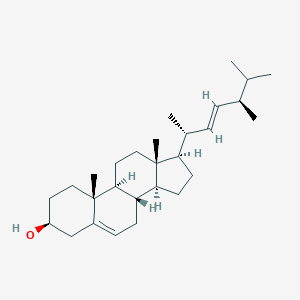

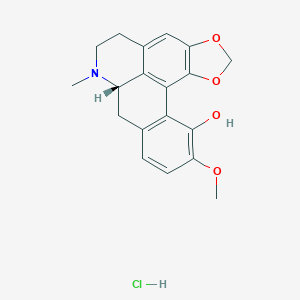

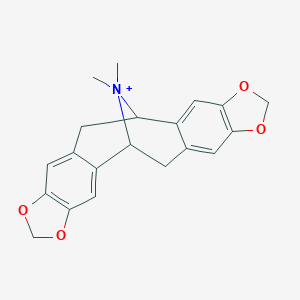

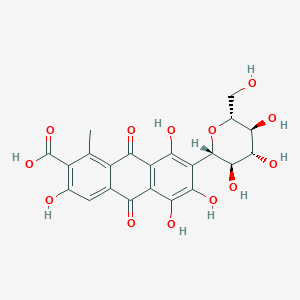

La chélerythrine est un alcaloïde benzophénanthridine présent dans des plantes telles que le chélidoine majeur (Chelidonium majus), le Zanthoxylum clava-herculis et le Zanthoxylum rhoifolium . Elle est connue pour son inhibition puissante, sélective et perméable aux cellules de la protéine kinase C in vitro . La chélerythrine présente également des propriétés antibactériennes, anticancéreuses et autres propriétés pharmacologiques .

Applications De Recherche Scientifique

Chelerythrine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.

Biology: Investigated for its role in cellular apoptosis and inhibition of protein kinase C.

Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.

Industry: Utilized as a biopesticide and growth-promoting feed additive in agriculture.

Mécanisme D'action

Chelerythrine exerts its effects primarily through the inhibition of protein kinase C, leading to the disruption of various cellular processes . It also inhibits the sarco/endoplasmic reticulum Ca(2+)-ATPase, resulting in calcium ion imbalance and induction of apoptosis . Additionally, this compound disrupts bacterial cell walls and membranes, contributing to its antibacterial activity .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Chelerythrine interacts with various enzymes and proteins. It is a potent inhibitor of protein kinase C , a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This compound also exhibits antibacterial activity, disrupting bacterial cell walls and membranes, and inhibiting bacterial growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits SERCA activity, leading to an accumulation of calcium ions in the cytoplasm . This forced influx of calcium ions to the mitochondria alters its normal activity and leads to apoptosis signaling, eventually leading to cellular destruction .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to phospholipids on bacterial membranes, increasing cytoplasmic membrane fluidity . This alteration impairs respiration, disrupts the proton motive force (PMF), generates reactive oxygen species (ROS), and decreases intracellular adenosine triphosphate (ATP) levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study where Saccharomyces cerevisiae was engineered for this compound biosynthesis, it was observed that the strain produced up to 0.34 µg/L this compound when cultured in synthetic complete (SC) medium supplemented with 100 µM of (S)-reticuline for 10 days .

Metabolic Pathways

This compound is involved in several metabolic pathways. The reduction of the iminium bond of this compound and subsequent O-demethylation is the main metabolic pathway of this compound in rat liver S9 .

Transport and Distribution

This compound can be widely distributed in tissues. After rats were given intragastric administration, low concentration residues of this compound were found in different rat tissues at 48 hours after the last dose .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La chélerythrine peut être synthétisée par différentes méthodes. Une approche courante implique l'extraction et la purification à partir de sources végétales telles que le Macleaya cordata en utilisant une chromatographie à contre-courant à grande vitesse . Le système de solvants généralement utilisé est une solution aqueuse de chloroforme-méthanol-0,2 mol/L d'acide chlorhydrique (4:2:2, V/V/V), la phase supérieure étant la phase stationnaire et la phase inférieure étant la phase mobile .

Méthodes de production industrielle

La production industrielle de chélerythrine implique souvent le génie métabolique de micro-organismes tels que Saccharomyces cerevisiae. En exprimant de manière hétérologue des enzymes d'origine végétale dans la levure, la chélerythrine peut être produite en quantités significatives . Cette méthode exploite la reprogrammation génétique et l'optimisation de la voie de biosynthèse à partir de la (S)-réticuline .

Analyse Des Réactions Chimiques

Types de réactions

La chélerythrine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols sont souvent utilisés dans les réactions de substitution.

Principaux produits

Oxydation : Formation de ROS et d'autres dérivés oxydés.

Réduction : Dihydrochélerythrine et autres formes réduites.

Substitution : Divers dérivés substitués présentant des activités biologiques modifiées.

Applications de la recherche scientifique

La chélerythrine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des alcaloïdes.

Biologie : Enquête sur son rôle dans l'apoptose cellulaire et l'inhibition de la protéine kinase C.

Médecine : Exploré pour ses propriétés anticancéreuses, antibactériennes et anti-inflammatoires.

Industrie : Utilisé comme biopesticide et additif alimentaire favorisant la croissance en agriculture.

Mécanisme d'action

La chélerythrine exerce ses effets principalement par l'inhibition de la protéine kinase C, conduisant à la perturbation de divers processus cellulaires . Elle inhibe également la Ca(2+)-ATPase du réticulum sarcoplasmique/endoplasmique, entraînant un déséquilibre des ions calcium et l'induction de l'apoptose . De plus, la chélerythrine perturbe les parois et les membranes cellulaires bactériennes, contribuant à son activité antibactérienne .

Comparaison Avec Des Composés Similaires

La chélerythrine est structurellement similaire à d'autres alcaloïdes benzophénanthridine tels que la sanguinarine, l'isodécarine et la norchélerythrine . la chélerythrine est unique dans son inhibition puissante de la protéine kinase C et son large éventail d'activités biologiques . Comparée à la sanguinarine, la chélerythrine présente des propriétés anticancéreuses et antibactériennes distinctes .

Liste des composés similaires

- Sanguinarine

- Isodecarine

- Norchelerythrine

Propriétés

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEJIEBFSOEYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3895-92-9 (chloride), 478-03-5 (hydroxide) | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20861211 | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34316-15-9 | |

| Record name | Chelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelerythrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELERYTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B045W6X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chelerythrine is a potent and selective inhibitor of protein kinase C (PKC), particularly group A and group B isoforms. [] It competes for the conserved catalytic sites of PKC, inhibiting its activity in an ATP-independent manner. [, , , ] this compound has been shown to:

- Induce apoptosis: By inhibiting PKC, this compound can trigger apoptosis through multiple pathways, including activation of neutral sphingomyelinase, accumulation of ceramide, and depletion of sphingomyelin. [1, 12, 24-26] It can also induce apoptosis independently of Bax/Bak, essential regulators of apoptosis signaling, via a mechanism involving cyclosporine A-sensitive mitochondrial membrane permeability. []

- Inhibit BclXL function: this compound disrupts the binding of BclXL to the Bak BH3 domain, displacing pro-apoptotic proteins like Bax and triggering the mitochondrial apoptotic pathway. []

- Increase Na-K-ATPase activity: By inhibiting PKC, this compound can increase the activity of Na-K-ATPase, reducing intracellular sodium overload during ischemia and offering cardioprotection. []

- Stabilize G-quadruplexes: this compound binds to and stabilizes G-quadruplex DNA structures, particularly those found in the promoter region of the c-MYC oncogene (Pu27) and the human telomeric region. This interaction has potential implications for cancer therapy by regulating gene expression and telomerase activity. [, ]

- Inhibit Thioredoxin Reductase 1 (TXNRD1): this compound binds primarily to the Sec498 residue of TXNRD1, inhibiting its activity and leading to elevated cellular reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. This ultimately triggers necroptosis in gastric cancer cells, highlighting its potential as an anti-cancer agent. []

ANone:

- Spectroscopic Data: Detailed spectroscopic data, including 1H NMR and 13C NMR, can be found in the literature. [] Notably, the UV and fluorescence spectra of this compound are sensitive to its environment, particularly its interaction with DNA and proteins. [, ]

A: this compound is not known to possess intrinsic catalytic properties. Its primary mode of action involves binding to and inhibiting the activity of specific proteins, primarily PKC. [, , , ] Therefore, it's not typically employed as a catalyst in chemical reactions.

ANone: Yes, computational studies have provided valuable insights into this compound's interactions with biomolecules:

- Molecular docking: Docking studies have been used to predict the binding mode and affinity of this compound to various targets, such as G-quadruplex DNA structures [, ] and lysozyme. [] These studies help to understand the structural basis of its activity and guide the design of more potent and selective analogs.

- Molecular dynamics (MD) simulations: MD simulations have been employed to study the conformational dynamics of this compound-target complexes, providing information about the stability of the interaction and potential conformational changes induced by the binding. [, , ]

ANone: The SAR of this compound and related benzophenanthridine alkaloids is an active area of research.

- Methoxy group position: The position of methoxy groups on the this compound skeleton significantly influences its binding affinity and selectivity toward G-quadruplex DNA. [] For instance, the 12-methoxy analog shows enhanced binding compared to other analogs with different methoxy substitutions.

- Cationic vs. neutral form: While both the iminium (cationic) and alkanolamine (neutral) forms of this compound bind to lysozyme, the alkanolamine form exhibits higher affinity, suggesting that the neutral form might be more favorable for interacting with certain targets. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.